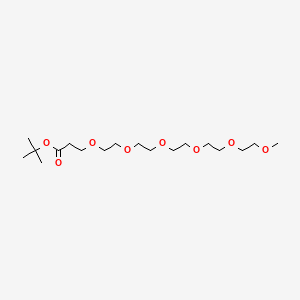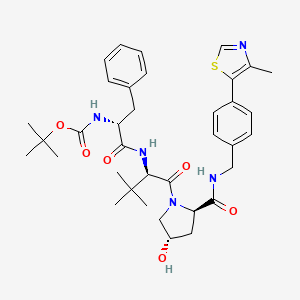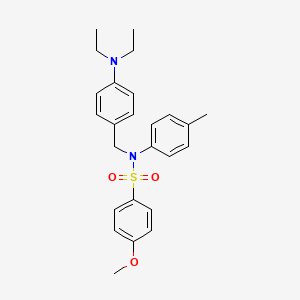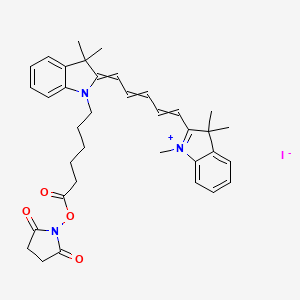
m-PEG6-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-Boc involves the reaction of polyethylene glycol (PEG) with tert-butyl bromoacetate. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
m-PEG6-Boc undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed using acidic reagents like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in coupling reactions with other molecules to form PROTACs.
Common Reagents and Conditions
Substitution Reactions: Reagents such as hydrochloric acid or sulfuric acid are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is the reagent of choice for removing the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate coupling reactions.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different functional groups.
Deprotection Reactions: The major product is the deprotected form of this compound.
Coupling Reactions: The major products are PROTAC molecules designed for targeted protein degradation.
Scientific Research Applications
m-PEG6-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of cellular processes and disease mechanisms.
Medicine: Utilized in the design of PROTAC-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and drug delivery systems.
Mechanism of Action
m-PEG6-Boc functions as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells.
Comparison with Similar Compounds
Similar Compounds
m-PEG6-alkyne: A polyethylene glycol-based linker with an alkyne moiety for click chemistry applications.
m-PEG6-Br: A polyethylene glycol-based linker with a bromide group, used in the synthesis of PROTACs.
SM(PEG)6: A PEGylated, long-chain crosslinker used for protein conjugation.
Uniqueness of m-PEG6-Boc
This compound is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions. This feature makes it particularly useful in the synthesis of PROTACs, where precise control over the functional groups is essential.
Properties
Molecular Formula |
C18H36O8 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H36O8/c1-18(2,3)26-17(19)5-6-21-9-10-23-13-14-25-16-15-24-12-11-22-8-7-20-4/h5-16H2,1-4H3 |
InChI Key |
HQLJAHLJNKBBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)







![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
